molecular formula C12H13NO2Zn B2583015 (4-Cyanophenyl)zinc pivalate solution CAS No. 1344727-28-1

(4-Cyanophenyl)zinc pivalate solution

Cat. No. B2583015
CAS RN: 1344727-28-1
M. Wt: 268.62
InChI Key: ZYMLEVVZNVKJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was first synthesized by researchers at the University of Illinois in 1993. It can be synthesized through various methods. One of the most common methods involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group can then be attached to the zinc ion using various synthetic methodologies.


Molecular Structure Analysis

The molecular formula of (4-Cyanophenyl)zinc pivalate solution is C12H13NO2Zn. Its molecular weight is 268.62. The InChI and SMILES strings provide more detailed information about its molecular structure.


Chemical Reactions Analysis

The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in various chemical reactions. The cyanophenyl group also contributes to its chemical reactivity and can participate in various chemical reactions such as nucleophilic substitution and addition.


Physical And Chemical Properties Analysis

This compound is a colorless to light-yellow liquid with a molecular weight of 315.01 g/mol. It has a melting point of -16 °C and a boiling point of 188-190 °C. It is soluble in various organic solvents such as ethanol, methanol, and tetrahydrofuran.

Scientific Research Applications

Catalytic Applications

The reaction of pivaloyl-cyanoxime with zinc sulfate results in the formation of zinc complexes that have shown efficient catalytic performance for transesterification reactions of various esters in ethanol under mild conditions, thus acting as green catalysis. These complexes serve as structural models for Zn-containing enzymes, highlighting their potential in biomimetic catalysis (Opalade et al., 2017).

Solar Energy Conversion

Zinc metalloporphyrins, including cyano-3-(2'-(5',10',15',20'-tetraphenylporphyrinato zinc(II))yl)-acrylic acid, have demonstrated significant potential in converting sunlight into electricity when used in dye-sensitized TiO2 solar cells. These cells yield close to 85% incident photon-to-current efficiencies and represent the most efficient porphyrin-sensitized solar cells reported to date, marking a step forward in the use of zinc complexes for solar energy conversion (Wang et al., 2005).

Synthesis of Complex Molecules

A new hindered zinc amide base, TMPZnOPiv•LiCl, has been developed for the selective metalation of aryl and heteroaryl zinc pivalates bearing sensitive functionalities. These zinc reagents are easy to handle, maintain their activity after exposure to air, and smoothly undergo various cross-coupling reactions, demonstrating their utility in the synthesis of complex molecules (Stathakis et al., 2013).

Material Science

Zinc complexes have been synthesized with 1-Propyl-2-(2-tosylaminophenyl)-5-aminobenzimidazole and related compounds, demonstrating interesting luminescence properties due to the formation of zinc pivalate complexes. These properties are significant for the development of new materials with potential applications in optoelectronic devices (Nikolaevskii et al., 2014).

Safety and Hazards

The safety data sheet for (4-Cyanophenyl)zinc pivalate solution suggests that it should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

zinc;benzonitrile;2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSETUGBRQTNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.